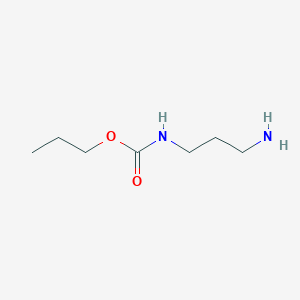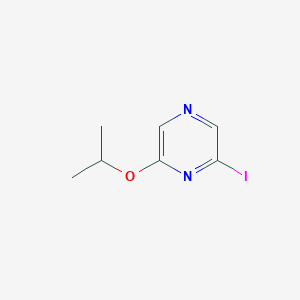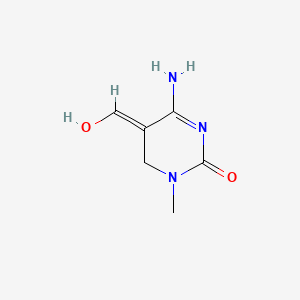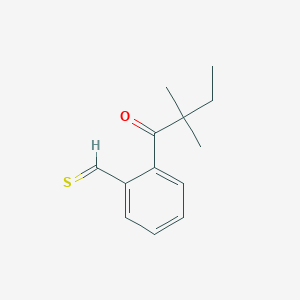
2-(2,2-Dimethylbutanoyl)thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylbutanoyl)thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety attached to a 2,2-dimethylbutanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylbutanoyl)thiobenzaldehyde typically involves the reaction of 2,2-dimethylbutanoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,2-Dimethylbutanoyl)thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 2,2-dimethylbutanoyl moiety can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiobenzaldehyde moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiobenzaldehyde derivatives.
Applications De Recherche Scientifique
2-(2,2-Dimethylbutanoyl)thiobenzaldehyde has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving sulfur-containing compounds.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethylbutanoyl)thiobenzaldehyde involves its ability to release hydrogen sulfide (H2S) upon exposure to light. This photochemical reaction is initiated by the absorption of light, leading to the formation of reactive intermediates that release H2S. The released H2S can then interact with various molecular targets and pathways, modulating biological processes such as neurotransmission, smooth muscle relaxation, and inflammation regulation .
Comparaison Avec Des Composés Similaires
Thiobenzaldehyde: Shares the thiobenzaldehyde moiety but lacks the 2,2-dimethylbutanoyl group.
2,2-Dimethylbutanoyl Chloride: Contains the 2,2-dimethylbutanoyl group but lacks the thiobenzaldehyde moiety.
Uniqueness: The ability to release H2S upon irradiation further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C13H16OS |
|---|---|
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
2-(2,2-dimethylbutanoyl)thiobenzaldehyde |
InChI |
InChI=1S/C13H16OS/c1-4-13(2,3)12(14)11-8-6-5-7-10(11)9-15/h5-9H,4H2,1-3H3 |
Clé InChI |
IUGQLMUWRRLDTI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(=O)C1=CC=CC=C1C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


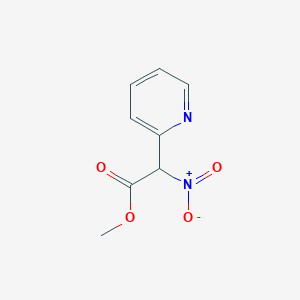
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)-](/img/structure/B13094712.png)
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide](/img/structure/B13094739.png)

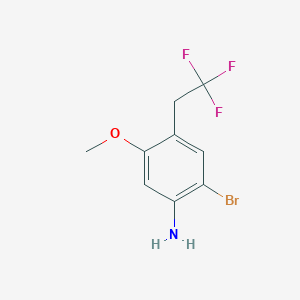
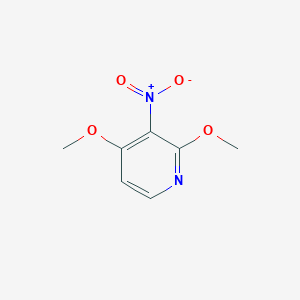
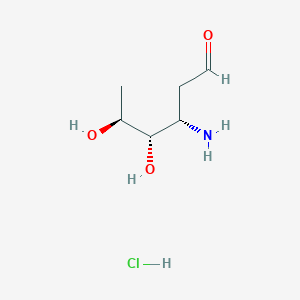
![1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13094770.png)
![endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13094771.png)
![5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13094774.png)
